molecular formula C10H13NO4 B13604076 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid

2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid

Cat. No.: B13604076
M. Wt: 211.21 g/mol
InChI Key: OBNJNMSIAMKZPU-UHFFFAOYSA-N
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Description

2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a non-proteinogenic α-amino acid characterized by a phenyl ring substituted with hydroxyl and methoxy groups at positions 2 and 5, respectively. Its structural uniqueness arises from the combination of aromatic substitution patterns and the presence of both polar (-OH) and lipophilic (-OCH₃) functional groups.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-7-2-3-9(12)6(4-7)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)

InChI Key

OBNJNMSIAMKZPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as phenol derivatives and amino acids. The reaction typically involves the protection of functional groups, followed by coupling reactions and deprotection steps. For example, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds between the phenyl ring and the amino acid backbone .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium on charcoal, and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. These interactions can influence cellular processes and physiological functions .

Comparison with Similar Compounds

3-(2-Methoxyphenyl)propanoic Acid

  • Structure: Lacks the amino group and 5-hydroxy substitution.
  • Physical Properties : Melting point (mp) 85–89°C, indicating lower polarity compared to the target compound due to the absence of hydroxyl groups .

2-Amino-3-(1H-indol-3-yl)propanoic Acid

  • Structure : Replaces the phenyl ring with an indole moiety.
  • Bioactivity : Indole derivatives are associated with neurotransmitter modulation (e.g., serotonin biosynthesis) and antimicrobial activity .

2-Amino-3-(thiophen-2-yl)propanoic Acid

  • Structure : Substitutes phenyl with a thiophene ring.
  • Reactivity : Exhibits distinct electronic properties due to sulfur’s electronegativity, influencing biocatalytic transformations (e.g., ammonia elimination/additions) .

Heterocyclic Derivatives

(S)-2-Amino-3-(4-(((2-(4-chlorophenyl)-4-methylthiazol-5-yl)methyl)amino)phenyl)propanoic Acid (5c)

  • Structure : Incorporates a thiazole ring and chlorophenyl group.
  • SAR Insight : Chlorine substitution enhances antibacterial potency, likely through improved target binding .

3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic Acid

  • Structure : Features a pyrimidine ring linked to a methylphenyl group.
  • Applications : Serves as a building block in drug discovery, particularly for kinase inhibitors .

Pharmacokinetic and Toxicity Profiles

2-Amino-3-(methylamino)-propanoic Acid (BMAA)

  • Neurotoxicity : Linked to motor neuron degeneration via excitotoxic mechanisms.
  • Blood-Brain Barrier (BBB) Permeability : Low permeability-surface area product (2–5 × 10⁻⁵ mL/s/g), requiring high doses (>100 mg/kg) to achieve toxic brain concentrations .
  • Contrast with Target Compound: The absence of methylamino and hydroxyl groups in BMAA highlights the critical role of substituents in neurotoxicity and BBB penetration .

Thiazole-Containing Amino Acids (5a-e, 9a-d)

  • Safety Profile: Non-toxic to normal cells (HUVECs) and cancer lines (HeLa, HCT 116) at therapeutic concentrations, suggesting favorable safety for antimicrobial applications .

Data Tables

Table 1. Structural and Bioactivity Comparison

Compound Name Key Structural Features Bioactivity (IC₅₀ or MIC) Cytotoxicity (μg mL⁻¹) References
2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid 2-OH, 5-OCH₃ phenyl group Not reported Not reported -
BMAA Methylamino group Neurotoxic (>250 μM) N/A
Compound 5c Thiazole, 4-chlorophenyl 3 μg mL⁻¹ (MTB) >100 (HUVECs)
3-(2-Methoxyphenyl)propanoic acid 2-OCH₃ phenyl group None N/A

Table 2. Physical Properties

Compound Name Melting Point (°C) Solubility Trends
3-(2-Methoxyphenyl)propanoic acid 85–89 Low polarity
BMAA Not reported High aqueous solubility

Biological Activity

2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, also referred to as a derivative of phenylalanine, is an amino acid compound notable for its unique structural features, including an amino group, a hydroxy group, and a methoxy-substituted phenyl moiety. This compound has garnered attention for its potential therapeutic applications due to its influence on various biochemical processes.

Structural Characteristics

The molecular formula of this compound is C10H13NO3C_{10}H_{13}NO_3, with a molar mass of approximately 195.22 g/mol. Its structure includes a chiral center, which may significantly affect its biological activity and interactions with other molecules.

Neurotransmitter Modulation

Research indicates that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Its structural similarity to other amino acids involved in neurotransmission suggests it could influence mood and cognitive functions, making it a candidate for further exploration in treating neurological disorders.

Antioxidant Properties

The presence of the hydroxy group in the compound's structure implies potential antioxidant activity. This property can help mitigate oxidative stress within biological systems, which is crucial for maintaining cellular health and preventing various diseases.

Anti-inflammatory and Analgesic Effects

Preliminary studies have suggested that this compound exhibits anti-inflammatory and analgesic properties. These effects could position the compound as a candidate for developing new anti-inflammatory medications.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Data Tables

Biological ActivityMechanism/EffectReferences
Neurotransmitter ModulationInfluences serotonin and dopamine levels
Antioxidant PropertiesReduces oxidative stress
Anti-inflammatory EffectsPotential analgesic properties
Neuroprotective EffectsProtects neuronal cells from oxidative damage

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